molecular formula C11H13N3OS B045089 5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 119869-04-4

5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B045089
CAS No.: 119869-04-4
M. Wt: 235.31 g/mol
InChI Key: MZBSWNVTBJDHRC-UHFFFAOYSA-N
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Description

5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound with the molecular formula C11H13N3OS. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a thiadiazole ring substituted with a dimethylphenoxy group.

Scientific Research Applications

5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine has been extensively studied for its applications in:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,4-dimethylphenol with appropriate thiadiazole precursors under controlled conditions. One common method includes the use of thionyl chloride and triethylamine as reagents, which facilitate the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be utilized to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
  • 5-[(2,6-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
  • 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone)

Uniqueness

5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-7-3-4-9(8(2)5-7)15-6-10-13-14-11(12)16-10/h3-5H,6H2,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBSWNVTBJDHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NN=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350662
Record name 5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119869-04-4
Record name 5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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